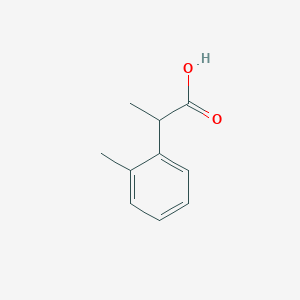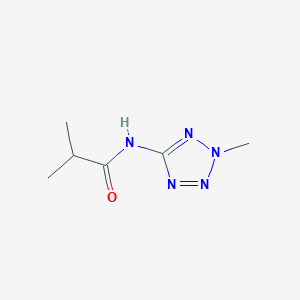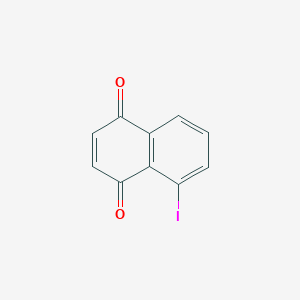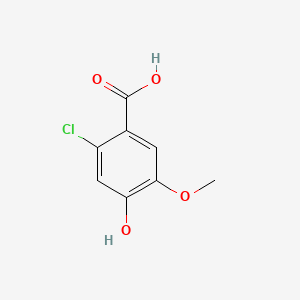
2-(o-Tolyl)propanoic acid
Übersicht
Beschreibung
2-(o-Tolyl)propanoic acid, also known as 2-methylphenylalanine , is a derivative of propanoic acid. It is a component of aqueous waste from a hydrothermal liquefaction process . It is generally found in a liquid state and has a pungent odor associated with it .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the hydrocarboxylation of ethylene, a reaction that involves the addition of carbon monoxide to an organic compound . Another method involves the palladium-catalyzed one-pot, two-step procedure, which can prepare a variety of 2-aryl propionic acids in good to very good overall yields .Molecular Structure Analysis
The molecular formula of this compound is C10H12O2 . It is a derivative of 2-phenylpropanoic acid, which means it has a structure containing a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
The electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for ethylene production . The effect of initial substrate concentration, operating current density, and electrolyte pH on faradaic efficiency towards ethylene and other reaction products has been investigated .Physical And Chemical Properties Analysis
The physical properties of a compound include the melting point, boiling point, density, color, odor, and appearance of the chemical compound . The density of the compound is 0.98797 g/cm³ .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
2-(o-Tolyl)propanoic acid and its derivatives are involved in complex chemical transformations. For instance, Gui-Xin Cai et al. (2007) described a regioselective olefination process of substituted N,N-dimethylbenzylamines, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This transformation demonstrates the chemical flexibility and importance of tolylpropanoic acid derivatives in organic synthesis (Gui-Xin Cai et al., 2007).
Conformational Studies
The study of the conformations of molecules related to this compound has been a topic of interest. N. Kunieda et al. (1983) conducted a conformational analysis of compounds closely related to this compound using NMR spectroscopy. This research provides insights into the structural dynamics of these compounds, which is crucial for understanding their chemical behavior and potential applications (N. Kunieda et al., 1983).
Catalytic Applications
This compound derivatives have been explored in catalytic applications. M. Kawasaki et al. (1999) demonstrated the enantioselective transesterification of 2-phenyl-1-propanol using vinyl 3-(p-tolyl)propanoate as the acyl donor. This illustrates the potential use of tolylpropanoic acid derivatives in catalytic processes, especially in the field of asymmetric synthesis (M. Kawasaki et al., 1999).
Extraction and Recovery Processes
In industrial applications, derivatives of this compound are used in extraction processes. A. Keshav et al. (2009) investigated the reactive extraction of propionic acid, an important carboxylic acid, using various extraction systems. Such studies are significant in designing efficient recovery processes for carboxylic acids in chemical industries (A. Keshav et al., 2009).
Spectroscopic Analysis
Spectroscopic methods have been applied to study the structure of this compound derivatives. For example,Jiangtao He and P. Polavarapu (2005) utilized mid-infrared vibrational circular dichroism (VCD) for the analysis of enantiomers of this compound derivatives. Such studies provide detailed information on the molecular structure and stereochemistry, which are crucial for understanding the chemical properties and potential applications of these compounds (Jiangtao He & P. Polavarapu, 2005).
Theoretical and Computational Studies
Theoretical studies play a significant role in understanding the properties of this compound derivatives. Ruan Min (2008) conducted a theoretical study on 2-(4-fluorobenzylideneamino) propanoic acid, providing insights into its structure and vibrational wavenumbers, demonstrating the application of computational methods in the study of tolylpropanoic acid derivatives (Ruan Min, 2008).
Anticancer Activity
Some derivatives of this compound have shown potential in medical research, particularly in anticancer studies. Min Ruan et al. (2009) synthesized a derivative and tested its anticancer activity against the Hela cell line, indicating the potential therapeutic applications of these compounds (Min Ruan et al., 2009).
Synthesis of Complex Molecules
This compound derivatives are instrumental in synthesizing complex organic molecules. For example, Isuru R. Kumarasinghe et al. (2009) described the synthesis of specific propanoic acid derivatives, demonstrating their utility in constructing complex molecular structures (Isuru R. Kumarasinghe et al., 2009).
Advanced Materials Research
In materials science, derivatives ofthis compound are explored for their potential applications in developing advanced materials. Acerina Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, a derivative of this compound, in the synthesis of polybenzoxazine, a type of thermosetting resin. This research highlights the role of these compounds in creating new materials with desirable thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Pharmaceutical Intermediates
The derivatives of this compound are also significant as intermediates in pharmaceutical synthesis. E. Forró et al. (2013) described the preparation of (S)-3-amino-3-(o-tolyl)propanoic acid, an intermediate for constructing Cathepsin inhibitors, highlighting its importance in synthesizing biologically active compounds (E. Forró et al., 2013).
Industrial Catalysis
In the field of industrial catalysis, J. Brégeault (2003) discussed the applications of transition-metal complexes in catalytic oxidation, which are relevant to the derivatives of this compound. Such studies are crucial for understanding and improving industrial processes like the production of adipic acid and terephthalic acid (J. Brégeault, 2003).
Analytical Chemistry
This compound derivatives also find applications in analytical chemistry, as shown by A. Dworak et al. (1995), who studied the polymerization of glycidol, a compound related to this compound. Their research provides insights into the polymer structure and mechanism of polymerization (A. Dworak et al., 1995).
Synthesis of Stable Derivatives
Lei Chen et al. (2016) synthesized a derivative of this compound to improve its chemical stability and liposolubility, demonstrating the ongoing efforts to enhance the properties of these compounds for various applications (Lei Chen et al., 2016).
Chemical Process Optimization
M. M. Orlinskii (1996) explored a preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds. This work contributes to optimizing chemical processes for the production of important intermediates (M. M. Orlinskii, 1996).
Wirkmechanismus
Mode of Action
azalomyceticus . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound is involved in the catabolic pathway of the branched-chain amino acids (BCAA) L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine
Safety and Hazards
Zukünftige Richtungen
The need for the chemical industry to transition to renewable energy sources to achieve industrial decarbonization has propelled the study of alternative production pathways for important chemicals. The electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, is being explored as an alternative pathway for ethylene production .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHULLOCAJMXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62835-95-4 | |
| Record name | 2-(2-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-1-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3385320.png)



![Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide](/img/structure/B3385337.png)

![2-[(2-Methoxyethyl)sulfanyl]acetic acid](/img/structure/B3385352.png)

![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid](/img/structure/B3385368.png)
![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)
